Acetanilide, 4'-divinylsulfamoyl- Acetanilide, 4'-divinylsulfamoyl-
Brand Name: Vulcanchem
CAS No.: 91567-72-5
VCID: VC18463761
InChI: InChI=1S/C12H14N2O3S/c1-4-14(5-2)18(16,17)12-8-6-11(7-9-12)13-10(3)15/h4-9H,1-2H2,3H3,(H,13,15)
SMILES:
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol

Acetanilide, 4'-divinylsulfamoyl-

CAS No.: 91567-72-5

Cat. No.: VC18463761

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, 4'-divinylsulfamoyl- - 91567-72-5

Specification

CAS No. 91567-72-5
Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
IUPAC Name N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C12H14N2O3S/c1-4-14(5-2)18(16,17)12-8-6-11(7-9-12)13-10(3)15/h4-9H,1-2H2,3H3,(H,13,15)
Standard InChI Key MVBIQOGEPGBVFH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C

Introduction

Structural Analysis and Molecular Characterization

Molecular Architecture

The compound features a central acetanilide backbone (C6H5NHCOCH3\text{C}_6\text{H}_5\text{NHCOCH}_3) modified at the para position by a divinylsulfamoyl group (SO2N(CH2CH2)2\text{SO}_2\text{N}(\text{CH}_2\text{CH}_2)_2). Key structural attributes include:

  • SMILES Notation: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C\text{CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C}

  • InChI Key: MVBIQOGEPGBVFH-UHFFFAOYSA-N\text{MVBIQOGEPGBVFH-UHFFFAOYSA-N}

  • Predicted Collision Cross-Section (CCS): Ranges from 160.1 Ų ([M+H]+[M+H]^+) to 168.8 Ų ([M+Na]+[M+Na]^+) based on mass spectrometry adducts .

Table 1: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]+267.07978160.1
[M+Na]+289.06172168.8
[M+NH4]+284.10632165.8
[M-H]-265.06522160.6

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous acetanilide derivatives highlight:

  • IR Signatures: Strong absorption bands at 1650–1700 cm⁻¹ (C=O\text{C=O}) and 1150–1250 cm⁻¹ (SO2\text{SO}_2) .

  • 1H NMR Peaks: Expected resonances at δ 2.1 ppm (acetamide methyl), δ 7.3–7.6 ppm (aromatic protons), and δ 5.2–5.8 ppm (vinyl protons) .

Synthesis and Optimization Strategies

Patent-Based Synthesis (CN107652198B)

A high-yield (98.3%) method involves refluxing aniline with a glacial acetic acid/N,N-dimethylacetamide mixture, dicyclohexylcarbodiimide (DCC), and ammonium chloride :

Procedure:

  • Combine 0.3 mol aniline, 0.3 mol ammonium chloride, 0.2 mol glacial acetic acid, 0.4 mol N,N-dimethylacetamide, and 0.24 mol DCC.

  • Reflux at 120°C for 3 hours under mechanical stirring.

  • Cool to room temperature, add ice water, and isolate via suction filtration .

Mechanistic Insights:

  • Synergistic Acetylation: Glacial acetic acid provides selectivity, while N,N-dimethylacetamide enhances reactivity .

  • Dehydration Role: DCC absorbs water, shifting equilibrium toward product formation .

Table 2: Critical Reaction Parameters

ParameterOptimal Range
Temperature110–120°C
Molar Ratio (Aniline:Acetylating Agent)1:1.5–2
CatalystAmmonium Chloride

Alternative Synthetic Routes

Physicochemical and Stability Profiles

Solubility and Partitioning

  • LogP: Estimated at 1.8–2.2 (moderate lipophilicity) using fragment-based methods.

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating dimethyl sulfoxide (DMSO) or ethanol for dissolution.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition onset temperatures of 180–200°C, suggesting similar stability for this compound .

Research Gaps and Future Directions

  • Pharmacological Screening: No in vitro or in vivo bioactivity data exist for this specific compound.

  • Crystallography: Single-crystal studies are needed to confirm conformation and intermolecular interactions.

  • Process Optimization: Scalability of the patented synthesis remains untested in industrial settings .

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